2-Phenylbutanoate

Description

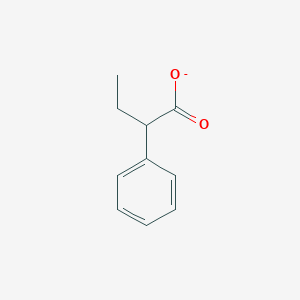

2-Phenylbutanoate refers to the conjugate base or ester derivatives of 2-phenylbutyric acid (CAS 90-27-7), a carboxylic acid with a phenyl group at the second carbon of a four-carbon chain. Synonyms include (2R)-2-phenylbutanoate, (2S)-2-phenylbutanoate, and (±)-α-phenylbutyric acid . Structurally, it is characterized by a butanoate backbone substituted with a phenyl group at the α-position (Figure 1).

In industrial contexts, this compound is noted as a volatile aroma compound with significant sensory impact, though its productivity in fermentation processes using agro-wastes like tomato pomace is lower compared to other esters such as ethyl acetate and isoamyl alcohol . Potential applications span flavoring agents, pharmaceuticals, and organic synthesis intermediates.

Properties

Molecular Formula |

C10H11O2- |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2-phenylbutanoate |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/p-1 |

InChI Key |

OFJWFSNDPCAWDK-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phenylbutyrate sodium involves the purification of 4-phenylbutyric acid, which is then reacted with a sodium reagent to form the sodium salt . The process typically includes the following steps:

Purification of 4-phenylbutyric acid: Industrial grade phenylbutyric acid is reacted in alcoholic solvents under the catalysis of a catalyst. The reacted system is then treated to obtain purified phenylbutyric acid.

Formation of phenylbutyrate sodium: The purified phenylbutyric acid is reacted with a sodium reagent, such as sodium hydroxide, to form phenylbutyrate sodium.

Industrial Production Methods: In industrial settings, the preparation of phenylbutyrate sodium involves similar steps but on a larger scale. The use of alcohols like methyl alcohol and ethyl alcohol as reaction solvents makes the process more environmentally friendly . The purity of the final product can reach 99.5% or above, with single impurities controlled to within 0.1% .

Chemical Reactions Analysis

Types of Reactions: Phenylbutyrate sodium undergoes various chemical reactions, including:

Oxidation: Phenylbutyrate sodium can be oxidized to form phenylacetic acid.

Reduction: Reduction reactions can convert phenylbutyrate sodium back to phenylbutyric acid.

Substitution: Phenylbutyrate sodium can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Phenylacetic acid.

Reduction: Phenylbutyric acid.

Substitution: Corresponding metal phenylbutyrates.

Scientific Research Applications

Phenylbutyrate sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a chemical chaperone.

Biology: Studied for its role in modulating gene expression through histone deacetylase inhibition.

Industry: Employed in the production of pharmaceuticals and as a stabilizer in various chemical processes.

Mechanism of Action

Phenylbutyrate sodium acts as a pro-drug that is rapidly metabolized to phenylacetate . Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys, providing an alternative pathway for nitrogen excretion . Additionally, phenylbutyrate sodium inhibits histone deacetylase, leading to changes in gene expression that can have therapeutic effects in cancer and other diseases .

Comparison with Similar Compounds

Key Differences :

- Higher molecular weight and stereochemical complexity compared to simple esters.

- Enhanced bioavailability due to the hydrochloride salt formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.